molecular formula C22H37O6P B3026028 2-Pentadecyl-6-(phosphonooxy)-benzoic acid

2-Pentadecyl-6-(phosphonooxy)-benzoic acid

Cat. No.: B3026028
M. Wt: 428.5 g/mol
InChI Key: BAQCONCIBGFGAD-UHFFFAOYSA-N
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Description

Phospho-Ginkgolic Acid is a derivative of Ginkgolic Acid, a phenolic acid found in the leaves and seeds of the Ginkgo biloba tree. Ginkgolic Acid is known for its neuroprotective, antimicrobial, and antitumoral properties . Phospho-Ginkgolic Acid is a modified form that includes a phosphate group, potentially enhancing its biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phospho-Ginkgolic Acid typically involves the phosphorylation of Ginkgolic Acid. This can be achieved through the reaction of Ginkgolic Acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of Phospho-Ginkgolic Acid would likely involve large-scale extraction of Ginkgolic Acid from Ginkgo biloba leaves, followed by chemical modification. The extraction process typically involves solvent extraction using ethanol or methanol, followed by purification through techniques such as column chromatography. The extracted Ginkgolic Acid is then subjected to phosphorylation under controlled conditions to produce Phospho-Ginkgolic Acid.

Chemical Reactions Analysis

Types of Reactions

Phospho-Ginkgolic Acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its hydroxy form.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

Phospho-Ginkgolic Acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Phospho-Ginkgolic Acid can be compared with other similar compounds such as:

    Ginkgolic Acid: The parent compound, known for its neuroprotective and antimicrobial properties.

    Ginkgolides: Terpene trilactones found in Ginkgo biloba with neuroprotective effects.

    Bilobalide: Another terpene trilactone with neuroprotective and anti-inflammatory properties.

Phospho-Ginkgolic Acid is unique due to the presence of the phosphate group, which may enhance its solubility and biological activity compared to its parent compound .

Properties

IUPAC Name

2-pentadecyl-6-phosphonooxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21(19)22(23)24)28-29(25,26)27/h15,17-18H,2-14,16H2,1H3,(H,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQCONCIBGFGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37O6P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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